Cas no 1805640-71-4 (2-Chloromethyl-3-cyano-4-methylbenzoic acid)

2-Chloromethyl-3-cyano-4-methylbenzoic acid is a versatile organic compound with distinct chemical properties. It exhibits high purity and stability, making it suitable for various synthetic applications. The compound's unique substitution pattern on the benzene ring offers specific reactivity, facilitating the synthesis of complex molecules. Its ease of handling and purity make it an ideal choice for research and industrial applications in the pharmaceutical and agrochemical sectors.
2-Chloromethyl-3-cyano-4-methylbenzoic acid structure
1805640-71-4 structure
商品名:2-Chloromethyl-3-cyano-4-methylbenzoic acid
CAS番号:1805640-71-4
MF:C10H8ClNO2
メガワット:209.629021644592
CID:5002278

2-Chloromethyl-3-cyano-4-methylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 2-Chloromethyl-3-cyano-4-methylbenzoic acid
    • インチ: 1S/C10H8ClNO2/c1-6-2-3-7(10(13)14)8(4-11)9(6)5-12/h2-3H,4H2,1H3,(H,13,14)
    • InChIKey: DNZKMPFYMYYVAT-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C(C(=O)O)=CC=C(C)C=1C#N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 271
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 61.1

2-Chloromethyl-3-cyano-4-methylbenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010013317-1g
2-Chloromethyl-3-cyano-4-methylbenzoic acid
1805640-71-4 97%
1g
1,549.60 USD 2021-07-05

2-Chloromethyl-3-cyano-4-methylbenzoic acid 関連文献

2-Chloromethyl-3-cyano-4-methylbenzoic acidに関する追加情報

Introduction to 2-Chloromethyl-3-cyano-4-methylbenzoic acid (CAS No. 1805640-71-4)

2-Chloromethyl-3-cyano-4-methylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1805640-71-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a benzoic acid core with substituents including a chloromethyl group, a cyano group, and a methyl group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structural configuration of 2-Chloromethyl-3-cyano-4-methylbenzoic acid imparts distinct reactivity, making it particularly useful in medicinal chemistry for the development of novel therapeutic agents. The presence of the chloromethyl group (–CH₂Cl) allows for nucleophilic substitution reactions, while the cyano group (–CN) introduces both electronic and steric effects that can influence molecular interactions. Additionally, the methyl group (–CH₃) at the para position relative to the carboxylic acid functionality enhances the compound's solubility and metabolic stability, which are critical factors in drug design.

In recent years, 2-Chloromethyl-3-cyano-4-methylbenzoic acid has been explored in several cutting-edge research studies aimed at identifying new pharmacophores for treating neurological disorders, inflammatory conditions, and infectious diseases. One notable area of investigation involves its role as a precursor in the synthesis of small-molecule inhibitors targeting specific enzyme pathways. For instance, researchers have demonstrated its utility in generating derivatives that modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in pain signaling and inflammation.

Moreover, the compound has been investigated for its potential applications in anticancer therapy. Studies have shown that derivatives of 2-Chloromethyl-3-cyano-4-methylbenzoic acid can exhibit inhibitory effects on kinases and other signaling proteins involved in tumor growth and metastasis. The chloromethyl moiety, in particular, has been found to facilitate covalent bonding with target proteins, leading to potent cytotoxicity against cancer cell lines. These findings highlight the compound's promise as a scaffold for developing next-generation chemotherapeutic agents.

The cyano group in 2-Chloromethyl-3-cyano-4-methylbenzoic acid also contributes to its versatility as a synthetic building block. Functionalization at this position can yield diverse analogs with tailored biological activities. For example, researchers have synthesized cyano-substituted benzoic acids that demonstrate antimicrobial properties, offering potential solutions to rising antibiotic resistance issues. The ability to modify both the chloromethyl and cyano functionalities allows for fine-tuning of physicochemical properties such as lipophilicity and polar surface area, which are essential for optimizing drug delivery systems.

Recent advances in computational chemistry have further enhanced the understanding of 2-Chloromethyl-3-cyano-4-methylbenzoic acid's reactivity and mechanism of action. Molecular modeling studies have predicted favorable interactions between this compound and biological targets, providing insights into how it may modulate disease pathways. These computational approaches complement experimental work by enabling rapid screening of potential derivatives and predicting their efficacy before costly synthesis trials.

In addition to its pharmaceutical applications, 2-Chloromethyl-3-cyano-4-methylbenzoic acid has shown promise in materials science research. Its ability to undergo polymerization or crosslinking reactions makes it a candidate for developing novel polymers with specific functionalities. Such materials could find applications in coatings, adhesives, or even biodegradable scaffolds for tissue engineering.

The synthesis of 2-Chloromethyl-3-cyano-4-methylbenzoic acid typically involves multi-step organic transformations starting from commercially available aromatic precursors. Key steps often include halogenation, cyanation, and methylation reactions, each requiring careful optimization to ensure high yield and purity. Advances in green chemistry have also led to more sustainable synthetic routes, minimizing waste generation and reducing reliance on hazardous reagents.

As research continues to uncover new applications for 2-Chloromethyl-3-cyano-4-methylbenzoic acid, collaborations between academia and industry are becoming increasingly important. These partnerships facilitate the translation of laboratory discoveries into clinical candidates and commercial products. The compound's unique structural features make it a versatile tool for medicinal chemists seeking innovative solutions to complex biological challenges.

In conclusion,2-Chloromethyl-3-cyano-4-methylbenzoic acid (CAS No. 1805640-71-4) represents a significant advancement in chemical synthesis and drug discovery. Its multifaceted utility across pharmaceuticals, materials science, and computational chemistry underscores its importance as a research tool. As scientists continue to explore its potential, this compound is poised to play an integral role in addressing some of today's most pressing medical needs.

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